molecular formula C10H13F3N2O3S B10961124 Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B10961124
M. Wt: 298.28 g/mol
InChI Key: RJUSDUDNDKPQNL-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . This compound is particularly interesting due to its unique structure, which includes a trifluoromethyl group and a methoxyethylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate with 2-methoxyethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxyethylamino group, which can enhance its solubility and bioavailability. This makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C10H13F3N2O3S

Molecular Weight

298.28 g/mol

IUPAC Name

ethyl 2-(2-methoxyethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H13F3N2O3S/c1-3-18-8(16)6-7(10(11,12)13)15-9(19-6)14-4-5-17-2/h3-5H2,1-2H3,(H,14,15)

InChI Key

RJUSDUDNDKPQNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCCOC)C(F)(F)F

Origin of Product

United States

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